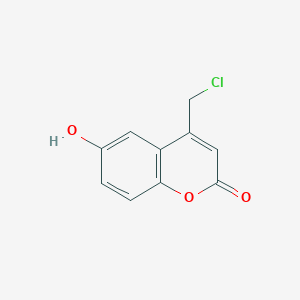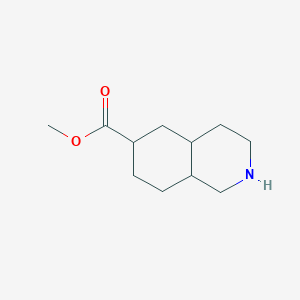![molecular formula C27H24ClN3O2S B2585823 Clorhidrato de N-(6-bencil-3-ciano-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)-3-metoxi-2-naftamida CAS No. 1215820-90-8](/img/structure/B2585823.png)
Clorhidrato de N-(6-bencil-3-ciano-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)-3-metoxi-2-naftamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride is a useful research compound. Its molecular formula is C27H24ClN3O2S and its molecular weight is 490.02. The purity is usually 95%.
BenchChem offers high-quality N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades Antiproliferativas Contra Líneas Celulares Cancerosas
Este compuesto ha sido evaluado por sus actividades antiproliferativas in vitro contra un panel de diferentes líneas celulares cancerosas, incluyendo L1210, CEM y HeLa . La capacidad de inhibir la proliferación de células cancerosas es un aspecto crítico de la investigación del tratamiento del cáncer, y compuestos como este son valiosos para desarrollar nuevos agentes quimioterapéuticos.
Inhibidor de 5-Lipoxigenasa (5-LOX)
El compuesto ha mostrado potencial como un inhibidor de la 5-lipoxigenasa (5-LOX), una enzima involucrada en la biosíntesis de leucotrienos . Los leucotrienos son mediadores inflamatorios, y su sobreproducción se asocia con diversas enfermedades, incluyendo asma, rinitis alérgica y aterosclerosis. Por lo tanto, los inhibidores de la 5-LOX pueden ser significativos en el tratamiento de estas condiciones.
Modulación del Crecimiento Celular
La investigación indica que el compuesto puede afectar el crecimiento celular. Por ejemplo, un estudio observó un aumento en la velocidad de crecimiento celular cuando las células fueron cultivadas con un grupo de control que contenía 2% de suero fetal bovino . Comprender cómo este compuesto influye en el crecimiento celular puede conducir a conocimientos sobre los procesos celulares y las posibles aplicaciones terapéuticas.
Optimización de la Estructura Molecular
La alta energía de unión del compuesto sugiere que podría optimizarse aún más para interacciones biológicas específicas . Este proceso de optimización es crucial en el diseño de fármacos, donde el objetivo es mejorar la eficacia y la selectividad de los compuestos para sus objetivos.
Propiedades Químicas y Análisis Espectral
La fórmula molecular del compuesto es C24H21N3O3S, con una masa promedio de 431.507 Da y una masa monoisotópica de 431.130371 Da . Analizar sus propiedades químicas y espectros puede proporcionar información sobre su reactividad e interacciones con otras moléculas, lo cual es esencial para el desarrollo de nuevos fármacos o materiales.
Disponibilidad Comercial para la Investigación
El compuesto está disponible comercialmente, lo que facilita su uso en diversos estudios científicos. Tener acceso al compuesto permite a los investigadores realizar experimentos y pruebas para explorar su gama completa de aplicaciones y posibles beneficios.
Propiedades
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S.ClH/c1-32-24-14-20-10-6-5-9-19(20)13-22(24)26(31)29-27-23(15-28)21-11-12-30(17-25(21)33-27)16-18-7-3-2-4-8-18;/h2-10,13-14H,11-12,16-17H2,1H3,(H,29,31);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBVYZNEXLDWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2585740.png)
![4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2585744.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2585745.png)
![Tert-butyl 3-(methylsulfonimidoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2585749.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2585751.png)
![3-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2585752.png)


![1-{[4-(4-methylbenzamido)phenyl]methyl}-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2585758.png)
![7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2585759.png)
![N-(1-cyanocyclopentyl)-2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2585761.png)


